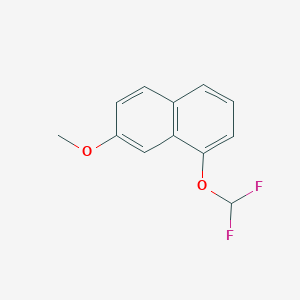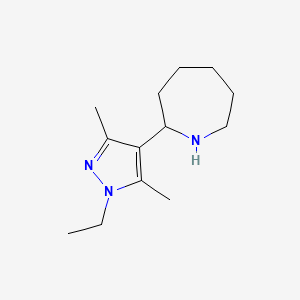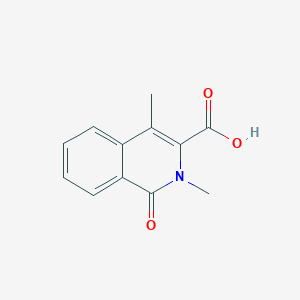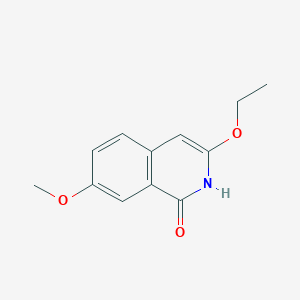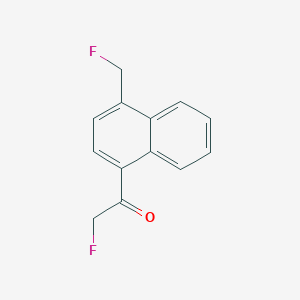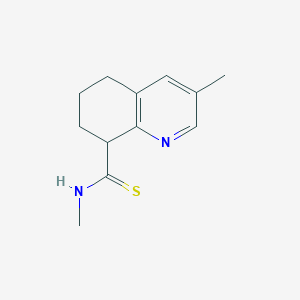
8-Quinolinecarbothioamide, 5,6,7,8-tetrahydro-N,3-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide typically involves the reaction of 5,6,7,8-tetrahydroquinoline with appropriate reagents to introduce the dimethyl and carbothioamide groups. One common method involves the use of α,β-unsaturated aldehydes and substituted anilines in the presence of catalysts such as heteropolyacids . The reaction conditions often include refluxing in solvents like ethanol or benzene and may require the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, thiols, and diselenides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Applications De Recherche Scientifique
N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydroquinoline: A precursor in the synthesis of N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
N-(7-chloroquinolin-4-yl)piperazine-1-carbothioamide: Exhibits excellent antibacterial activity.
Uniqueness
N,3-Dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethyl and carbothioamide groups enhances its reactivity and potential for diverse applications in scientific research and industry .
Propriétés
Numéro CAS |
53400-69-4 |
|---|---|
Formule moléculaire |
C12H16N2S |
Poids moléculaire |
220.34 g/mol |
Nom IUPAC |
N,3-dimethyl-5,6,7,8-tetrahydroquinoline-8-carbothioamide |
InChI |
InChI=1S/C12H16N2S/c1-8-6-9-4-3-5-10(12(15)13-2)11(9)14-7-8/h6-7,10H,3-5H2,1-2H3,(H,13,15) |
Clé InChI |
DZDFUFUHYBUNNI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(CCC2)C(=S)NC)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




